![molecular formula C15H28Si2 B14541252 [(2-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane) CAS No. 62346-85-4](/img/structure/B14541252.png)
[(2-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane)
Description
[(2-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane) is an organosilicon compound characterized by the presence of trimethylsilane groups attached to a phenylene ring via methylene linkers
Properties
CAS No. |
62346-85-4 |
---|---|
Molecular Formula |
C15H28Si2 |
Molecular Weight |
264.55 g/mol |
IUPAC Name |
trimethyl-[[2-methyl-3-(trimethylsilylmethyl)phenyl]methyl]silane |
InChI |
InChI=1S/C15H28Si2/c1-13-14(11-16(2,3)4)9-8-10-15(13)12-17(5,6)7/h8-10H,11-12H2,1-7H3 |
InChI Key |
BCAJIJJGARPESW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C[Si](C)(C)C)C[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane) typically involves the reaction of 2-methyl-1,3-phenylenebis(methylene) with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of [(2-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane) may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. The final product is typically obtained through large-scale distillation or crystallization processes.
Chemical Reactions Analysis
Types of Reactions
[(2-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silyl ethers.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Silanol derivatives.
Reduction: Silyl ethers.
Substitution: Various substituted organosilicon compounds.
Scientific Research Applications
[(2-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.
Materials Science: Employed in the development of silicon-based materials with unique properties.
Biology and Medicine: Investigated for potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based polymers and resins.
Mechanism of Action
The mechanism by which [(2-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane) exerts its effects is primarily through its ability to form stable silicon-carbon bonds. These bonds confer stability and resistance to degradation, making the compound useful in various applications. The molecular targets and pathways involved depend on the specific application, such as interaction with biological molecules in drug delivery systems or cross-linking in polymer synthesis.
Comparison with Similar Compounds
Similar Compounds
[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol): Similar structure but with hydroxyl groups instead of trimethylsilyl groups.
[(1,2-Phenylenebis(methylene))bis(trimethylsilane)]: Similar structure but with different substitution patterns on the phenylene ring.
Uniqueness
[(2-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane) is unique due to the presence of trimethylsilyl groups, which provide distinct chemical and physical properties such as increased hydrophobicity and thermal stability. These properties make it particularly useful in applications requiring robust and durable materials.
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